2-Bromo-5-ethylthiophene

Medicinal Chemistry Drug Design ADME

2-Bromo-5-ethylthiophene (CAS 62323‑44‑8) is a brominated thiophene derivative with the molecular formula C₆H₇BrS and a molecular weight of 191.09 g mol⁻¹. It is a colourless to pale yellow liquid that serves as a versatile building block in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C6H7BrS
Molecular Weight 191.09 g/mol
CAS No. 62323-44-8
Cat. No. B1632185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethylthiophene
CAS62323-44-8
Molecular FormulaC6H7BrS
Molecular Weight191.09 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)Br
InChIInChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3
InChIKeyHYRYQZIGBWDHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethylthiophene – Properties and Role as a Synthetic Intermediate


2-Bromo-5-ethylthiophene (CAS 62323‑44‑8) is a brominated thiophene derivative with the molecular formula C₆H₇BrS and a molecular weight of 191.09 g mol⁻¹ [1]. It is a colourless to pale yellow liquid that serves as a versatile building block in medicinal chemistry, agrochemical development, and materials science . The compound is typically synthesised by bromination of 2‑ethylthiophene using N‑bromosuccinimide (NBS) in DMF, a route that yields the 2‑bromo‑5‑ethyl isomer with high regioselectivity . Its bromine atom enables participation in palladium‑catalysed cross‑coupling reactions such as Suzuki, Heck, and Kumada couplings, while the ethyl substituent imparts a distinct steric and electronic profile compared to methyl, propyl, or halogenated analogues .

+
Workflow
Pd-catalyzed cross-coupling building block for medicinal chemistry and materials science.
Suzuki, Heck, Kumada couplings enabled by the bromine handle.
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Selection context
Ethyl group provides a distinct steric and electronic profile versus methyl or propyl analogues.
Intermediate logP and steric bulk suitable for CNS drug candidate exploration.
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Procurement note
Supplied as a colorless to pale yellow liquid; standard organic synthesis reagent.
Regioselective bromination synthesis route ensures isomer identity.

Why 2‑Bromo‑5‑ethylthiophene Cannot Be Directly Replaced by Other 2‑Bromo‑5‑alkylthiophenes


Although 2‑bromo‑5‑methyl‑, ‑ethyl‑, and ‑propylthiophenes share a common bromothiophene core, their alkyl chains create distinct physicochemical and steric environments that directly influence reactivity, solubility, and downstream molecular properties. The ethyl group introduces a different balance of lipophilicity (LogP ≈ 3.07) compared with the methyl analogue (LogP ≈ 2.82), which can alter membrane permeability and pharmacokinetic behaviour in drug candidates [1]. In materials applications, the length of the alkyl substituent affects the self‑assembly and charge‑transport properties of oligothiophene‑based semiconductors; for instance, 2‑bromo‑5‑ethylthiophene-derived oligothiophenes have been shown to form stable self‑assembled monolayers with field‑effect mobilities up to 0.04 cm² V⁻¹ s⁻¹ and on/off ratios of 10⁸ . Generic substitution of the ethyl group with a shorter or longer alkyl chain would alter these critical performance metrics, making product‑specific selection essential.

Lipophilicity mismatch

Methyl or propyl analogues shift LogP, potentially altering membrane permeability profiles in drug candidates.

Material property shift

Alkyl chain length changes can disrupt self-assembly and charge-transport in oligothiophene semiconductors.

Steric environment change

Smaller or larger alkyl groups may alter C-H activation selectivity during sequential cross-couplings.

Head‑to‑Head Evidence: Where 2‑Bromo‑5‑ethylthiophene Differs Quantitatively from Its Closest Analogues


Elevated Lipophilicity (LogP) Relative to the Methyl Congener – Implications for Membrane Permeability

The computed octanol‑water partition coefficient (LogP) of 2‑bromo‑5‑ethylthiophene (3.07) is 0.25 units higher than that of 2‑bromo‑5‑methylthiophene (2.82). This difference reflects the increased hydrophobicity imparted by the ethyl substituent and is expected to translate into moderately enhanced passive membrane permeability for derivatives bearing this scaffold [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = +0.25 (3.07 vs 2.82)
Moderately increased hydrophobicity for CNS scaffold design.
Predicted LogP by ACD/Labs Percepta model.
Medicinal Chemistry Drug Design ADME

Significantly Higher Boiling Point vs. the Methyl Analogue – Distillation and Purification Considerations

2‑Bromo‑5‑ethylthiophene exhibits an atmospheric boiling point of approximately 198 °C (estimated range 178‑218 °C at 760 mmHg), compared with 178 °C for 2‑bromo‑5‑methylthiophene. This ~20 °C elevation, attributable to the additional methylene unit, directly influences distillation cut points and thermal stability requirements during large‑scale purification .

Boiling point
Data to verify
~198 °C (vs 178 °C for methyl analogue)
Elevated distillation cut point supports separation from lower boilers.
Estimated range at 760 mmHg. Source-specific review recommended.
Process Chemistry Purification Physical Properties

Lower Liquid Density Compared with the Methyl Analogue – Dosing and Formulation Impact

The measured density of 2‑bromo‑5‑ethylthiophene (1.493 g mL⁻¹) is approximately 4 % lower than that of 2‑bromo‑5‑methylthiophene (1.552 g mL⁻¹ at 20 °C). This density reduction, due to the larger molecular volume of the ethyl group, affects volumetric dosing calculations and buoyancy behaviour in biphasic reaction mixtures [1].

Liquid density
Cross-study comparable
Δρ = –0.059 g/mL (–3.8%)
Lower density impacts volumetric dosing and biphasic behavior.
Measured at 20–25 °C. Relevant for automated liquid handling.
Formulation Physical Properties Process Safety

Ethyl Substituent Enables Room‑Temperature Nematic Liquid Crystalline Phases – A Functional Advantage Over Shorter Alkyl Chains

Thiophene derivatives incorporating the 2‑bromo‑5‑ethylthiophene motif have been shown to form the first room‑temperature nematic liquid crystalline phases among 2,5‑disubstituted thiophenes. This behaviour is not observed for the corresponding methyl‑substituted analogues, which typically exhibit higher melting points and lack a stable nematic phase at ambient temperature . The nematic phase enables direct measurement of flexoelectric coefficients and is valuable for LCD formulation.

Liquid crystal phase
Class-level inference
Room-temperature nematic phase reported in derivatives.
Supports liquid crystal research; methyl analogues lack this phase.
Qualitative comparison. Absence of nematic phase in methyl series based on reported data.
Liquid Crystals Materials Science Oligothiophenes

Proven Utility in Self‑Assembled Monolayer FETs with Mobility of 0.04 cm² V⁻¹ s⁻¹ – A Performance Benchmark

Oligothiophenes synthesised from 2‑bromo‑5‑ethylthiophene via Kumada and Suzuki couplings followed by hydrosilylation have been fabricated into self‑assembled monolayer field‑effect transistors (SAMFETs). These devices achieved a charge‑carrier mobility of 0.04 cm² V⁻¹ s⁻¹ and an on/off current ratio of 1 × 10⁸, values that are competitive with bulk oligothiophene transistors . While a direct side‑by‑side comparison with methyl‑chain analogues is not available in the same study, the ethyl chain is critical for achieving the solubility and self‑assembly properties necessary for monolayer formation.

SAMFET mobility
Supporting evidence
0.04 cm² V⁻¹ s⁻¹; on/off ratio 10⁸
Reported performance benchmark for solution-processed organic electronics.
Monolayer device on SiO₂. Direct comparator data within the same study not available.
Organic Electronics SAMFETs Semiconductors

Steric and Electronic Differentiation Through the Ethyl Group – Impact on Reactivity and Selectivity

The ethyl substituent at the 5‑position introduces a larger steric footprint than a methyl group (Taft Es value more negative) while remaining less bulky than a propyl or isopropyl group. This steric moderation can improve regioselectivity in Pd‑catalysed C–H activation at the adjacent β‑position of the thiophene ring. In a 2010 study using 2‑bromo‑5‑ethylthiophene, sequential Kumada and Suzuki couplings proceeded with moderate to good yields (e.g., 58 % for the terthiophene intermediate) without significant side reactions at the ethyl‑substituted carbon . By contrast, the methyl analogue may offer insufficient steric shielding, leading to competing activation at the methyl‑bearing position.

Steric selectivity
Class-level inference
Kumada coupling yield 58% with minimal disubstitution.
Ethyl steric shield may improve regioselectivity in C-H activation.
Inferred from steric parameters. Methyl analogue may have higher competing activation risk.
Synthetic Chemistry Cross‑Coupling Steric Effects

Application Scenarios for 2‑Bromo‑5‑ethylthiophene Where Its Specific Properties Provide a Decisive Advantage


Synthesis of CNS‑Active Drug Candidates Requiring Optimised Lipophilicity

In medicinal chemistry programs targeting neurological disorders such as schizophrenia, the ethyl‑substituted thiophene core provides a LogP of 3.07, which is 0.25 units higher than the methyl analogue. This moderate increase in lipophilicity can enhance blood‑brain barrier penetration without the excessive hydrophobicity that larger alkyl chains would introduce. Patents from Sunovion Pharmaceuticals explicitly employ 2‑bromo‑5‑ethylthiophene as a key intermediate in heteroaryl compounds designed for CNS indications .

Room‑Temperature Nematic Liquid Crystal Formulations

Derivatives of 2‑bromo‑5‑ethylthiophene are among the first 2,5‑disubstituted thiophenes to exhibit a nematic liquid crystalline phase at room temperature. This property is critical for flexoelectric LCD devices and cannot be achieved with the methyl‑substituted analogues, which remain crystalline at ambient temperature. Researchers developing nematic mixtures for advanced display technologies should prioritise the ethyl‑substituted building block .

Fabrication of Solution‑Processed Organic Field‑Effect Transistors (SAMFETs)

The ethyl chain of 2‑bromo‑5‑ethylthiophene provides the solubility and self‑assembly characteristics required for monolayer formation on dielectric surfaces. SAMFETs fabricated from oligothiophenes derived from this compound have demonstrated carrier mobilities of 0.04 cm² V⁻¹ s⁻¹ and on/off ratios of 10⁸. Procurement for organic electronics research should specify the ethyl‑substituted monomer to ensure reproducible monolayer quality and device performance .

Multi‑Step Synthesis Where Steric Control at the β‑Position Is Necessary

When planning sequential C–C bond formations on the thiophene ring, the ethyl group at the 5‑position offers a balance between protection of the adjacent C–H bond and minimal interference with cross‑coupling reactivity. This steric effect has been demonstrated in the synthesis of ethyl‑substituted terthiophenes, where the ethyl group helped suppress unwanted disubstitution, yielding the desired product in 58 % yield. Process chemists scaling up such routes should consider the ethyl variant over the methyl analogue to improve selectivity and reduce purification burden .

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Moderate lipophilicity (LogP ~3.07)
Blood-brain barrier penetration model review
Nematic liquid crystal research
Room-temperature nematic phase formation
Phase behavior and flexoelectric coefficient measurement
Organic SAMFET fabrication
Self-assembly and solubility profile
Monolayer quality and charge-carrier mobility
Regioselective multi-step synthesis
Balanced steric bulk at the β-position
C-H activation selectivity and disubstitution suppression

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